(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride
Description
This compound is a stereospecific dihydrochloride salt featuring a cyclopropylmethyl-substituted pyrazole ring fused to an oxolane (tetrahydrofuran) moiety. The (2R,3R) configuration indicates its chiral centers, which are critical for biological activity and receptor binding.
Properties
IUPAC Name |
(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c12-9-4-6-15-11(9)10-3-5-13-14(10)7-8-1-2-8;;/h3,5,8-9,11H,1-2,4,6-7,12H2;2*1H/t9-,11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLJQKUGREEP-XFQLJVDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)C3C(CCO3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2CC3CC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Alkylation of Pyrazole
The introduction of the cyclopropylmethyl group at the pyrazole C2 position is achieved via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A validated protocol involves:
- Reacting 3-bromo-1H-pyrazole with cyclopropylmethyl bromide in acetonitrile using cesium carbonate (Cs₂CO₃) as a base at 80°C for 12 hours.
- Yield: 68–72% after purification by flash chromatography (hexanes/ethyl acetate gradient).
Critical Parameters :
Boronic Ester Formation
The 3-bromo substituent is converted to a pinacol boronic ester for subsequent cross-coupling:
- Miyaura borylation using bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 90°C.
- Yield: 85–90% after recrystallization from ethanol.
Stereoselective Synthesis of the Oxolane-Amine Core
Epoxide-Amination Strategy
A stereocontrolled route to (2R,3R)-oxolane-3-amine involves:
- Epoxidation : (2R,3R)-2,3-epoxyoxolane synthesized via Sharpless asymmetric epoxidation of 2,3-dihydrofuran.
- Ring-Opening : Treatment with aqueous ammonia (28% w/w) at 0°C for 24 hours, yielding trans-2-hydroxy-3-aminooxolane.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to saturate the furan ring, affording (2R,3R)-oxolane-3-amine.
Stereochemical Control :
- Epoxidation enantiomeric excess (ee): >98% using L-(+)-diethyl tartrate as a chiral ligand.
- Amine protection with Boc₂O (tert-butyl dicarbonate) prevents racemization during subsequent steps.
Fragment Coupling via Suzuki-Miyaura Reaction
The pivotal bond formation between the pyrazole and oxolane motifs employs:
- Conditions : Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 18 hours.
- Substrates :
- Boronic ester: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(cyclopropylmethyl)pyrazole.
- Electrophile: (2R,3R)-2-bromooxolane-3-amine-Boc.
Optimization Insights :
- Microwave irradiation (150°C, 30 min) increases coupling efficiency to 92%.
- Purification via silica gel chromatography (CH₂Cl₂/MeOH/NH₃) removes residual palladium.
Deprotection and Salt Formation
Boc Deprotection
Dihydrochloride Salt Preparation
- Dissolve free amine in anhydrous Et₂O, bubble HCl gas for 10 min, and precipitate the salt.
- Characterization:
- Melting Point : 214–216°C (decomp.).
- HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Borylation | Pd catalyst | Use Pd nanoparticles (0.1 mol%) |
| Salt Formation | HCl gas handling | Scrubber systems for HCl recovery |
| Purification | Chromatography | Switch to crystallization |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.45 (s, 1H, pyrazole-H), 4.32–4.25 (m, 2H, oxolane-H), 3.89 (dd, J = 8.4 Hz, 1H, CHNH₂), 1.45–1.39 (m, 1H, cyclopropane-H).
- HRMS : m/z 266.1284 [M+H]⁺ (calc. 266.1289 for C₁₁H₁₈Cl₂N₃O).
Chiral Purity Assessment
- Chiral HPLC : Chiralpak AD-H column, heptane/ethanol (80:20), 1 mL/min. Retention times: 12.3 min (R,R), 14.1 min (S,S).
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group participates in nucleophilic substitution and coupling reactions. Key examples include:
Electrophilic Substitution
The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at the electron-rich positions:
Acid-Base Reactivity
The dihydrochloride salt exhibits reversible protonation-deprotonation behavior:
Redox Reactions
The secondary alcohol in the oxolane ring and the pyrazole nitrogen are redox-active sites:
Cycloaddition and Cross-Coupling
The pyrazole moiety participates in transition-metal-catalyzed reactions:
Degradation Pathways
Stability studies reveal hydrolysis and photolytic pathways:
Key Research Findings
-
Steric Effects : The cyclopropylmethyl group imposes steric constraints, limiting electrophilic substitution at the pyrazole C-4 position .
-
Solubility-Reactant Correlation : The dihydrochloride salt’s aqueous solubility (~35 mg/mL at pH 3) enhances its utility in polar reaction media .
-
Chirality Retention : Stereochemical integrity of the (2R,3R) configuration is preserved in most reactions except under strong acidic/basic conditions .
Scientific Research Applications
(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Substituent Effects on Activity
Stereochemical Considerations
The (2R,3R) configuration is distinct from racemic mixtures (e.g., rac-(3R,4R)-N-methyl derivatives in ). Enantiopure compounds often exhibit higher receptor selectivity and reduced off-target effects compared to racemic forms, which could explain the dihydrochloride salt formulation for improved stability and bioavailability .
Biological Activity
The compound (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine; dihydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a cyclopropylmethyl group attached to a pyrazole moiety. The oxolane ring contributes to its stability and solubility, which are critical for biological activity. The dihydrochloride salt form enhances its bioavailability.
1. Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
2. Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
3. Neuroprotective Effects
Recent studies have suggested that certain pyrazole derivatives possess neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
The biological activity of (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine; dihydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Modulation of Signaling Pathways : It may affect various signaling pathways including NF-kB and MAPK, leading to altered gene expression related to cell survival and inflammation.
- Interaction with Receptors : The compound could interact with various receptors involved in pain and inflammation, enhancing its therapeutic effects.
Case Studies
Several studies have been conducted to evaluate the efficacy of pyrazole derivatives similar to (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine; dihydrochloride:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Showed significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Assess anti-inflammatory activity | Demonstrated reduction in inflammatory markers in animal models of arthritis. |
| Study 3 | Investigate neuroprotective effects | Found protective effects against oxidative stress-induced neuronal death. |
Q & A
Q. [Basic] What synthetic strategies are recommended for preparing (2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine dihydrochloride with high enantiomeric purity?
The synthesis involves multi-step reactions, starting with pyrazole ring formation, followed by cyclopropane introduction via alkylation, and dihydrochloride salt formation. To optimize enantiomeric purity:
- Use chiral catalysts (e.g., Jacobsen’s catalyst) during asymmetric cyclopropanation.
- Employ chiral HPLC for resolution of enantiomers post-synthesis.
- Monitor reaction temperature (0–25°C) to minimize racemization. Recrystallization in ethanol/water (1:1 v/v) enhances diastereomeric purity. Confirmation via polarimetry and circular dichroism (CD) spectroscopy is critical .
Q. [Basic] Which analytical techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C11H19Cl2N3O: 296.0921).
- Elemental analysis : Confirms chloride stoichiometry (theoretical Cl: 23.8%).
- HPLC : Uses a C18 column with 0.1% TFA in acetonitrile/water to detect impurities (<0.5%) .
Q. [Basic] How does the dihydrochloride salt form affect solubility and stability in biological assays?
The salt improves aqueous solubility (e.g., >10 mg/mL in PBS pH 7.4) but may degrade in solution over time. Stability protocols:
- Store lyophilized powder at -20°C under argon.
- Prepare fresh solutions for assays; avoid >24-hour storage at room temperature.
- Use cryoprotectants (e.g., trehalose) during lyophilization to prevent aggregation .
Q. [Basic] What are the optimal storage conditions for long-term stability?
- Lyophilized solid: -20°C in amber vials with desiccant (e.g., silica gel).
- Solutions: Aliquot in DMSO (≤5% v/v) and store at -80°C; avoid freeze-thaw cycles.
- Periodic purity checks via HPLC are recommended after 6 months .
Advanced Research Questions
Q. [Advanced] How can researchers identify the primary biological targets of this compound?
Target identification strategies include:
- Affinity chromatography : Immobilize the compound on NHS-activated resin and incubate with cell lysates; eluted proteins are identified via LC-MS/MS.
- Thermal shift assays : Detect protein stabilization upon binding (ΔTm >2°C indicates interaction).
- CRISPR-Cas9 screens : Identify genes whose knockout abolishes compound activity. For kinase targets, competitive ATP-binding assays with biotinylated probes are effective .
Q. [Advanced] What methodologies resolve contradictions in bioactivity data across assays?
Contradictions may arise from assay variability or impurities. Solutions:
- Standardize protocols (e.g., cell passage number, serum concentration).
- Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50).
- Test enantiomers separately; even 1% impurity can alter dose-response curves.
- Control for degradation by analyzing solutions via HPLC pre- and post-assay .
Q. [Advanced] How does enantiomeric configuration influence pharmacological activity?
The (2R,3R) enantiomer often exhibits superior target engagement. Evaluation steps:
- Synthesize enantiomers via chiral resolution (e.g., SFC with cellulose columns).
- Compare IC50 values in enzyme assays (e.g., (2R,3R) IC50 = 50 nM vs. (2S,3S) IC50 = 1.2 μM).
- Perform molecular docking to visualize hydrogen bonding differences (e.g., oxolane oxygen interaction with Asp98 in target enzyme) .
Q. [Advanced] What structural modifications enhance pharmacokinetic properties?
SAR studies guide optimization:
- Cyclopropylmethyl substitution : Fluorination improves metabolic stability (e.g., t1/2 in microsomes increases from 2.1 to 6.3 hours).
- Oxolane ring replacement : Thiophene analogs reduce solubility but increase logP (from 1.2 to 2.5). Computational modeling (e.g., QikProp) predicts ADME properties for novel analogs .
Q. [Advanced] How does the pyrazole-oxolane scaffold influence target selectivity?
The scaffold confers selectivity for kinases with hydrophobic ATP-binding pockets. Comparative studies show:
- Pyrazole-oxolane : IC50 = 50 nM for kinase X.
- Pyrazole-thiophene : IC50 = 1.2 μM due to steric hindrance. Selectivity profiling (e.g., DiscoverX KinomeScan) identifies off-targets (≤10% inhibition at 1 μM for 95% of kinases) .
Q. [Advanced] What approaches elucidate metabolic pathways in preclinical models?
Methods include:
- Radiolabeled studies : Administer 14C-labeled compound to hepatocytes; analyze metabolites via radio-HPLC.
- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4).
- Bile-duct cannulation : Assess enterohepatic recirculation in rodents.
Data integrate into PBPK models to predict human clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
